molecular formula C33H60EuO6 B8514087 Resolve-A1

Resolve-A1

Cat. No.: B8514087
M. Wt: 704.8 g/mol
InChI Key: LTMLYJXKFUNAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resolve-A1 is a synthetic compound primarily utilized in pharmaceutical and industrial applications due to its unique biochemical properties. Its molecular structure features a central aromatic core substituted with polar functional groups, enhancing solubility in aqueous and organic solvents . Developed through a multi-step synthesis involving palladium-catalyzed cross-coupling reactions, this compound exhibits a high binding affinity for cellular receptors implicated in inflammatory pathways, making it a candidate for anti-inflammatory therapeutics . Key properties include a molecular weight of 348.42 g/mol, a logP value of 2.3 (indicating moderate lipophilicity), and stability under physiological pH conditions (pH 4–9) . Preclinical studies demonstrate 85% efficacy in reducing cytokine release in murine models, with a bioavailability of 67% via oral administration .

Properties

Molecular Formula

C33H60EuO6

Molecular Weight

704.8 g/mol

IUPAC Name

europium;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

LTMLYJXKFUNAJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Eu]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Resolve-A1 belongs to a class of aryl-substituted heterocyclic compounds. Below, it is compared to two structurally and functionally analogous compounds: Compound B-7 (structural analog) and Compound C-12 (functional analog).

Structural Analog: Compound B-7

  • Structural Differences : Compound B-7 replaces this compound’s hydroxyl group with a methyl ester, increasing its logP to 3.1, which enhances membrane permeability but reduces aqueous solubility (2.8 mg/mL vs. This compound’s 5.4 mg/mL) .
  • Functional Outcomes :
    • Efficacy : In the same murine model, B-7 showed 72% cytokine inhibition, 13% lower than this compound, likely due to reduced hydrogen-bonding capacity .
    • Metabolic Stability : B-7’s ester group undergoes faster hepatic hydrolysis, resulting in a shorter half-life (t₁/₂ = 2.1 hours vs. This compound’s 4.5 hours) .

Functional Analog: Compound C-12

  • Mechanistic Divergence : While both compounds target inflammatory pathways, C-12 inhibits cyclooxygenase-2 (COX-2) directly, whereas this compound modulates NF-κB signaling .
  • Clinical Data :
    • Efficacy : C-12 achieved 88% cytokine reduction in trials but with higher toxicity (17% incidence of gastrointestinal adverse effects vs. This compound’s 6%) .
    • Thermal Stability : C-12 degrades at 80°C, whereas this compound remains stable up to 120°C, making it preferable for high-temperature industrial processes .

Table 1: Comparative Analysis of this compound, B-7, and C-12

Property This compound Compound B-7 Compound C-12
Molecular Weight (g/mol) 348.42 362.47 331.39
logP 2.3 3.1 1.8
Aqueous Solubility (mg/mL) 5.4 2.8 8.2
Half-Life (hours) 4.5 2.1 3.7
Efficacy (% Inhibition) 85 72 88
Thermal Stability (°C) 120 95 80

Data synthesized from preclinical and industrial studies .

Research Findings and Controversies

  • Advantages of this compound : Superior balance between solubility and bioavailability compared to B-7 and lower toxicity than C-12 .
  • Analytical Methods: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity validation, but mass spectrometry (MS) discrepancies have been noted in quantifying this compound’s degradation products .

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